(3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a difluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via substitution reactions, often using fluorinated aromatic compounds.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including chiral compounds.
Biological Studies: Researchers study its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: The compound is used in the development of new materials and chemical processes, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The carboxylic acid group may participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(3S,4R)-4-(2,4-Dichlorophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with chlorine atoms instead of fluorine, affecting its reactivity and biological activity.
(3S,4R)-4-(2,4-Dimethylphenyl)pyrrolidine-3-carboxylic acid: Contains methyl groups instead of fluorine, leading to different chemical and biological properties.
Uniqueness
The presence of the difluorophenyl group in this compound imparts unique electronic and steric properties, enhancing its potential for specific applications in medicinal chemistry and organic synthesis. The stereochemistry also plays a crucial role in its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11F2NO2 |
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Molecular Weight |
227.21 g/mol |
IUPAC Name |
(3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11F2NO2/c12-6-1-2-7(10(13)3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16)/t8-,9+/m0/s1 |
InChI Key |
BZKNJKWNSIUCCI-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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